Floctafenine

Description

This compound is an anti-inflammatory analgesic similar in action to aspirin. This compound inhibits prostaglandin synthesis.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

was heading 1979-94 (see under ANTHRANILIC ACIDS 1979-80); use ANTHRANILIC ACIDS to search this compound 1979-94; anti-inflammatory analgesic similar in action to aspirin; it inhibits prostaglandin synthesis

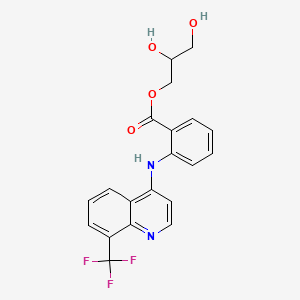

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O4/c21-20(22,23)15-6-3-5-13-17(8-9-24-18(13)15)25-16-7-2-1-4-14(16)19(28)29-11-12(27)10-26/h1-9,12,26-27H,10-11H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APQPGQGAWABJLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057695 | |

| Record name | Floctafenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23779-99-9 | |

| Record name | Floctafenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23779-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Floctafenine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Floctafenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08976 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Floctafenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Floctafenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLOCTAFENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O04HVX6A9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

179-180 | |

| Record name | Floctafenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08976 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Chemical Properties of Floctafenine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the non-steroidal anti-inflammatory drug (NSAID) floctafenine, with a focus on its synthesis pathway, detailed chemical properties, and mechanism of action. The information is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a pale yellow, non-steroidal anti-inflammatory agent belonging to the fenamate class.[1][2] It is structurally an organic molecular entity, specifically the 2,3-dihydroxypropyl ester of N-[8-(trifluoromethyl)-4-quinolyl]anthranilic acid.[3][4] The following table summarizes its key physicochemical properties based on experimental and predicted data.

| Property | Value | Source(s) |

| IUPAC Name | 2,3-dihydroxypropyl 2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate | [3][5] |

| Molecular Formula | C₂₀H₁₇F₃N₂O₄ | [3][4][5][6] |

| Molecular Weight | 406.36 g/mol | [4][5] |

| Melting Point | 175-180 °C | [1][4][6] |

| Appearance | Pale yellow powder / Off-White to Pale Beige Solid | [1][4] |

| Solubility | - Insoluble in water. - Soluble in alcohol, acetone. - Very slightly soluble in ether, chloroform, methylene chloride. - Slightly soluble in DMSO, Methanol. | [1][4] |

| Water Solubility (Predicted) | 0.0346 mg/mL | [6] |

| logP (Predicted) | 3.05 - 4.43 | [6] |

| pKa (Predicted) | Strongest Acidic: 13.62 Strongest Basic: 5.84 | [6] |

| CAS Number | 23779-99-9 | [3][4][5] |

Synthesis Pathway

The synthesis of this compound involves a multi-step process commencing with the reaction of ortho-trifluoromethylaniline and ethoxymethylene ethyl malonate. This is followed by a cyclization reaction to form the quinoline core, which is subsequently modified and esterified to yield the final product.

Caption: Multi-step synthesis of this compound from aniline and malonate precursors.

Experimental Protocols

The following protocols are based on the described manufacturing process for key intermediates of this compound.[4]

Protocol 1: Synthesis of 3-Carbethoxy-4-hydroxy-8-trifluoromethylquinoline

-

Step 1: Formation of o-Trifluoromethylanilinomethylene Ethyl Malonate

-

A mixture of 54.8 grams of ortho-trifluoromethylaniline and 73.5 grams of ethoxymethylene ethyl malonate is heated to 120°C under an inert atmosphere.

-

The reaction is maintained at this temperature for 1 hour.

-

Ethanol formed during the reaction is continuously removed by distillation.

-

The resulting crude product, ortho-trifluoromethylanilinomethylene ethyl malonate, is used directly in the next step without further purification.

-

-

Step 2: Cyclization

-

The crude product from Step 1 is added to 300 grams of diphenyl ether.

-

The mixture is heated to 250°C and maintained at this temperature for 30 minutes.

-

The reaction mixture is then cooled to approximately 50°C.

-

20 cc of isopropyl ether is added to the cooled mixture.

-

The mixture is further cooled to 20°C to induce crystallization.

-

The precipitate is isolated by filtration, washed, and dried to yield 71.5 grams of 3-carbethoxy-4-hydroxy-8-trifluoromethylquinoline (melting point: 210-214°C).

-

Protocol 2: Synthesis of 4-Hydroxy-8-trifluoromethylquinoline

-

A solution of 28.5 grams of 3-carbethoxy-4-hydroxy-8-trifluoromethylquinoline in 150 cc of a 10% aqueous sodium hydroxide solution is prepared.

-

The solution is heated to its reflux temperature and maintained for 1 hour.

-

The mixture is then cooled and acidified by the addition of acetic acid.

-

The resulting precipitate is isolated by filtration, washed with water, and dried.

-

The crude product is recrystallized from acetone with charcoal treatment to yield pure 4-hydroxy-8-trifluoromethylquinoline (melting point: 180°C).

Mechanism of Action

This compound functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the synthesis of prostaglandins.[3][6][7] It targets the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][7] By blocking this conversion, this compound effectively reduces the downstream inflammatory signals.[2] Some evidence suggests a slight preferential inhibition towards COX-2, which may contribute to a reduced incidence of certain gastrointestinal side effects compared to non-selective NSAIDs.[2][8]

Caption: Inhibition of prostaglandin synthesis by this compound via COX enzymes.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound | C20H17F3N2O4 | CID 3360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 23779-99-9 [amp.chemicalbook.com]

- 5. medkoo.com [medkoo.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to Floctafenine and its Active Metabolite, Floctafenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class, utilized for its analgesic properties in the management of mild to moderate acute pain.[1][2] Following administration, this compound is rapidly hydrolyzed into its principal and pharmacologically active metabolite, floctafenic acid, which is responsible for its therapeutic effects.[3][4][5] This technical guide provides an in-depth overview of the physicochemical properties, pharmacokinetics, pharmacodynamics, and analytical methodologies related to this compound and floctafenic acid. It is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a pale yellow powder characterized by its poor aqueous solubility.[6][7] Its chemical structure and properties, along with those of its active metabolite, floctafenic acid, are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Data of this compound and Floctafenic Acid

| Property | This compound | Floctafenic Acid |

| IUPAC Name | 2,3-dihydroxypropyl N-(8-trifluoromethyl-4-quinolyl)anthranilate | N-(8-trifluoromethyl-4-quinolyl)anthranilic acid |

| Molecular Formula | C₂₀H₁₇F₃N₂O₄ | C₁₇H₁₁F₃N₂O₂ |

| Molar Mass | 406.36 g/mol [7] | 336.27 g/mol |

| Melting Point | 175-179°C[6] | Not specified |

| Solubility | Insoluble in water; soluble in alcohol and acetone; very slightly soluble in ether, chloroform, and methylene chloride.[6] | Not specified |

| LogP | 3.58[7] | Not specified |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is defined by its rapid conversion to floctafenic acid. Understanding this biotransformation is critical to interpreting its pharmacological activity.

Absorption

This compound is well-absorbed from the gastrointestinal tract following oral administration, with absorption occurring exclusively in the intestine.[3][6] Peak plasma concentrations of the active metabolite, floctafenic acid, are typically reached within 1 to 2 hours post-administration.[4][8]

Distribution

This compound and its metabolite are bound to serum albumin.[5] A key characteristic is that only negligible quantities of either compound cross the blood-brain barrier, which indicates that their analgesic activity is exerted exclusively at the periphery.[3][6]

Metabolism

The primary metabolic pathway for this compound is rapid hepatic hydrolysis of the ester linkage, yielding floctafenic acid, which becomes the main circulating product.[4][5] A secondary metabolic route involves hydroxylation, leading to the formation of hydroxyfloctafenic acid.[5][9] These metabolites are then primarily excreted as glucuronide conjugates.[3][5] The elimination of this compound and its metabolites is nearly complete within 24 hours.[3][6]

Table 2: Pharmacokinetic Parameters of Floctafenic Acid (after this compound Administration)

| Parameter | Value (Human) | Species |

| Tmax (Peak Plasma Time) | 1 - 2 hours[6][8] | Human |

| Half-life (β phase) | ~8 hours[6] | Human |

| Cmax (Peak Plasma Conc.) | 1.57 ± 1.28 µg/mL (after 400 mg dose)[4] | Human |

| Elimination | Virtually complete in 24 hours[3] | Human, Mouse, Rat, Dog |

| Primary Excretion Route | Biliary[3][5] | Human, Mouse, Rat, Dog |

Metabolic Pathway Diagram

The biotransformation of this compound is a critical step in its activation. The following diagram illustrates this process.

Pharmacodynamics: Mechanism of Action

Like other NSAIDs, the therapeutic effects of this compound are mediated through the inhibition of prostaglandin synthesis.[2][10]

This compound and, more potently, its active metabolite floctafenic acid, inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[11][12] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][11][13] By blocking this pathway, floctafenic acid reduces the production of prostaglandins, thereby exerting its analgesic and anti-inflammatory effects.[11] In vitro studies have shown that both the parent drug and its metabolite inhibit COX-1 and COX-2, with a slight preference for COX-1.[12][14]

Table 3: In Vitro COX Inhibition Data

| Compound | Target | IC₅₀ | Notes |

| This compound | Platelet COX-1 | 2.33 µM[14] | More potent inhibitor of COX-1 than COX-2. |

| This compound | Monocyte COX-2 | 3.47 µM[14] | |

| Floctafenic Acid | COX-1 / COX-2 | More potent than this compound[12] | Specific IC₅₀ values not detailed in the provided results. |

Signaling Pathway Diagram

The mechanism of action involves the direct inhibition of the arachidonic acid cascade.

Analytical Methodologies

Accurate quantification of this compound and floctafenic acid in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Experimental Protocol: HPLC Determination in Plasma

This protocol is a synthesized example based on published methodologies for the determination of this compound and its metabolite in plasma.[15]

Objective: To quantify this compound and floctafenic acid in human plasma.

1. Materials and Reagents:

-

This compound and Floctafenic Acid reference standards

-

Diazepam (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium Acetate

-

Deionized water

-

Human plasma (drug-free)

2. Chromatographic System:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size).[15]

-

Mobile Phase: 0.05 M Sodium Acetate:Acetonitrile:Methanol (200:100:100 v/v/v), adjusted to pH 5.[15]

-

Flow Rate: 1.5 mL/min (isocratic).[15]

-

Detection: UV detector at 350 nm.[15]

-

Temperature: Ambient.[15]

3. Sample Preparation (Protein Precipitation):

-

a. To 1 mL of plasma sample in a centrifuge tube, add a known concentration of the internal standard (diazepam).

-

b. Add the mobile phase as a protein precipitant.

-

c. Vortex the mixture for 1 minute to ensure thorough mixing and precipitation.

-

d. Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

e. Carefully transfer the supernatant to a clean tube.

-

f. Inject a defined volume (e.g., 20 µL) of the supernatant into the HPLC system.

4. Calibration and Quantification:

-

a. Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of this compound and floctafenic acid.

-

b. Process these standards using the same sample preparation procedure.

-

c. Construct a calibration curve by plotting the peak height ratio of the analyte to the internal standard against the analyte concentration.

-

d. Quantify the unknown samples by interpolating their peak height ratios from the calibration curve.

Table 4: Summary of Analytical Methods

| Method | Matrix | Column | Mobile Phase | Detection | LOD |

| HPLC [15] | Plasma | C18 (5 µm) | 0.05 M Sodium Acetate:Acetonitrile:Methanol (200:100:100), pH 5 | UV at 350 nm | 100 ng/mL (this compound), 50 ng/mL (Floctafenic Acid) |

| MLC [8][16] | Tablets, Plasma | C8 (5 µm) | 0.15 M SDS, 10% n-propanol, 0.3% TEA in 0.02 M H₃PO₄, pH 3 | UV at 360 nm | 0.16 µg/mL (this compound), 0.12 µg/mL (Floctafenic Acid) |

Experimental Workflow Diagram

Toxicology and Clinical Considerations

While effective for pain relief, this compound is associated with a range of potential adverse effects typical of NSAIDs.

Toxicology

Acute toxicity studies have been conducted in several animal species.

Table 5: Acute Toxicity Data (LD₅₀)

| Species | Route | LD₅₀ Value |

| Mouse | Oral | 2.83 g/kg[3] |

| Rat | Oral | 1.03 g/kg[3] |

| Rabbit | Oral | 700 mg/kg[3] |

Adverse Effects and Contraindications

-

Gastrointestinal: The most common side effects are gastrointestinal, including stomach pain, nausea, and in severe cases, peptic ulcers or bleeding.[3][17]

-

Hypersensitivity: Allergic-type reactions, including skin rash, pruritus, and rare cases of anaphylactic shock and angioedema, have been reported.[3][6] Intermittent use may increase sensitivity.[3]

-

Cardiovascular: Like other NSAIDs, this compound use is associated with an increased risk of cardiovascular events such as myocardial infarction and stroke, particularly with prolonged use or in patients with pre-existing risk factors.[6][17] It can also cause fluid retention and hypertension.[17]

-

Renal: NSAIDs can lead to a reduction in renal blood flow and may precipitate renal decompensation, especially in at-risk patients.[3] this compound and its metabolites are primarily eliminated by the kidneys, necessitating caution in patients with impaired renal function.[3][6]

-

Drug Interactions: this compound can interfere with the antiplatelet effect of low-dose aspirin and should be avoided in patients on such therapy for cardiovascular protection.[12]

Clinical Use

This compound is indicated for the short-term management of mild to moderate acute pain.[3][6] The usual adult dosage is 200 to 400 mg every 6 to 8 hours, with a maximum recommended daily dose of 1200 mg.[3][6] It is not recommended for use in children.[3]

Conclusion

This compound serves as a peripherally acting analgesic prodrug, which upon rapid metabolic activation to floctafenic acid, effectively inhibits the COX-1 and COX-2 enzymes. This comprehensive guide has detailed its physicochemical characteristics, pharmacokinetic profile, mechanism of action, and analytical procedures. The provided data tables and diagrams offer a structured overview for researchers and drug development professionals, facilitating a deeper understanding of this compound and its active metabolite. A thorough awareness of its potential for hypersensitivity reactions and cardiovascular risks is crucial for its safe and effective clinical application and for the development of future analgesic agents.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound | C20H17F3N2O4 | CID 3360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aapharma.ca [aapharma.ca]

- 4. The metabolism of floctafenin in man and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic study of a peripheral analgesic, floctafenin, in man, mouse, rat, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Buy this compound | 23779-99-9 | >98% [smolecule.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Simultaneous plasma determination of floctafenin and its major metabolites by high-performance liquid chromatography: preliminary observations in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. Clinical pharmacology of cyclooxygenase inhibition and pharmacodynamic interaction with aspirin by this compound in Thai healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. High-performance liquid chromatographic determination of this compound and its major metabolite, floctafenic acid in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous determination of this compound and its hydrolytic degradation product floctafenic acid using micellar liquid chromatography with applications to tablets and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What are the side effects of this compound? [synapse.patsnap.com]

Methodological & Application

Floctafenine In Vitro COX Inhibition Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Floctafenine, a non-steroidal anti-inflammatory drug (NSAID), exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Understanding the specifics of this inhibition is crucial for drug development and comparative analysis. This document provides detailed application notes and a comprehensive protocol for conducting an in vitro COX inhibition assay for this compound, targeting both COX-1 and COX-2 isoforms. The provided methodologies are based on established protocols for commercially available inhibitor screening assays and are supplemented with specific data on this compound.

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation.

This compound and its active metabolite, floctafenic acid, are known to be potent inhibitors of both COX-1 and COX-2.[1] In vitro studies have demonstrated a slight preference for COX-1 inhibition.[1] This document outlines a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound for both COX isoforms, providing a basis for assessing its potency and selectivity.

Data Presentation

The inhibitory activity of this compound and its active metabolite, floctafenic acid, against COX-1 and COX-2 is summarized below. This data is essential for understanding the compound's pharmacological profile.

| Compound | Target Enzyme | IC50 (μM) | Notes |

| This compound | COX-1 | [Data not explicitly found in search results] | Potent inhibitor with slight preference for COX-1.[1] |

| COX-2 | [Data not explicitly found in search results] | Potent inhibitor.[1] | |

| Floctafenic Acid | COX-1 | [Data not explicitly found in search results] | More potent inhibitor than this compound.[1] |

| COX-2 | [Data not explicitly found in search results] | Potent inhibitor.[1] |

Note: While the search results confirm potent inhibition, specific IC50 values were not explicitly provided in the available abstracts. The protocol below is designed to enable the determination of these values.

Signaling Pathway

The following diagram illustrates the prostaglandin biosynthesis pathway and the mechanism of action of NSAIDs like this compound.

Caption: Prostaglandin Synthesis and COX Inhibition by this compound.

Experimental Protocols

This protocol is adapted from commercially available fluorometric COX inhibitor screening kits. It is crucial to follow the specific instructions provided with any kit being used.

Objective:

To determine the in vitro IC50 values of this compound for COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Hemin

-

This compound

-

Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorometric plate reader (Excitation/Emission = 535/587 nm)

-

Multichannel pipette

Experimental Workflow Diagram:

Caption: In Vitro COX Inhibition Assay Workflow.

Procedure:

1. Preparation of Reagents:

- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Further dilutions should be prepared in the assay buffer. It is recommended to prepare a series of concentrations to generate a dose-response curve (e.g., 0.01, 0.1, 1, 10, 100 µM).

- Enzyme Preparation: Reconstitute the lyophilized COX-1 and COX-2 enzymes according to the manufacturer's instructions, typically with the provided assay buffer. Keep the enzyme solutions on ice.

- Substrate (Arachidonic Acid) Solution: Prepare the arachidonic acid solution as per the kit protocol. This may involve dilution in a specific buffer or ethanol.

- Assay Mix: Prepare a master mix containing the assay buffer, hemin, and the COX probe.

2. Assay Protocol:

- Add the appropriate volume of the assay mix to each well of a 96-well black microplate.

- Add the diluted this compound solutions to the respective wells.

- Include wells for vehicle control (DMSO in assay buffer) and a positive control inhibitor.

- Add the reconstituted COX-1 or COX-2 enzyme to all wells except the no-enzyme control wells.

- Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

- Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

- Immediately place the plate in a fluorometric plate reader.

3. Data Acquisition and Analysis:

- Measure the fluorescence intensity kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

- Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

- Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of vehicle control - Rate of inhibitor) / Rate of vehicle control] x 100

- Plot the percentage of inhibition against the logarithm of the this compound concentration.

- Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Conclusion

This document provides a framework for the in vitro assessment of this compound's inhibitory activity against COX-1 and COX-2. The detailed protocol, when used in conjunction with a commercially available assay kit, will enable researchers to generate robust and reproducible data on the potency and selectivity of this compound. This information is invaluable for further drug development, mechanistic studies, and comparative analyses with other NSAIDs. It is recommended to also assess the inhibitory potential of this compound's active metabolite, floctafenic acid, for a more complete understanding of its pharmacological effects.

References

Application Notes and Protocols for the Use of Floctafenine in a Carrageenan-Induced Paw Edema Animal Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, primarily utilized for its analgesic properties in managing mild to moderate pain.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins, key mediators of inflammation and pain.[1][2][3] this compound is understood to inhibit both COX-1 and COX-2 enzymes.[2][4] The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating the anti-inflammatory activity of new compounds. This model mimics the acute phase of inflammation. This document provides detailed application notes and protocols for the utilization of this compound in the carrageenan-induced paw edema model in rats.

Principle of the Carrageenan-Induced Paw Edema Model

The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic acute inflammatory response.

-

Early Phase (0-2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability and initial swelling.

-

Late Phase (2.5-6 hours): Involves the infiltration of neutrophils and the production of pro-inflammatory mediators, predominantly prostaglandins (PGE2), facilitated by the upregulation of COX-2. This phase is also associated with the release of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

NSAIDs, like this compound, are expected to exhibit their anti-inflammatory effects primarily by inhibiting the synthesis of prostaglandins in the late phase of this inflammatory cascade.

Experimental Protocols

Materials and Reagents

-

This compound

-

Carrageenan (lambda, type IV)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

-

Saline solution (0.9% NaCl, sterile)

-

Plethysmometer

-

Animal balance

-

Syringes and needles (27-30 gauge)

-

Animal housing and handling equipment

Animal Model

-

Species: Wistar or Sprague-Dawley rats

-

Weight: 150-200 g

-

Sex: Male or female (ensure consistency within an experiment)

-

Acclimatization: House animals for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

Experimental Workflow

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Procedure

-

Animal Preparation: Fast the rats overnight with free access to water before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Grouping: Randomly divide the animals into the following groups (n=6 per group):

-

Vehicle Control: Receives the vehicle only.

-

This compound Groups: Receive different doses of this compound (e.g., 25, 50, 100 mg/kg).

-

Positive Control: Receives a standard anti-inflammatory drug like indomethacin (e.g., 10 mg/kg).

-

-

Drug Administration: Administer this compound, indomethacin, or the vehicle orally (p.o.) or intraperitoneally (i.p.) 30 to 60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., every hour for up to 6 hours).

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100

-

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM |

| 1h | ||

| Vehicle Control | - | 0.35 ± 0.04 |

| This compound | 25 | 0.32 ± 0.03 |

| This compound | 50 | 0.28 ± 0.03 |

| This compound | 100 | 0.25 ± 0.02 |

| Indomethacin | 10 | 0.22 ± 0.02 |

Table 2: Percentage Inhibition of Paw Edema by this compound (Hypothetical Data)

| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 4h |

| This compound | 25 | 18.5% |

| This compound | 50 | 32.6% |

| This compound | 100 | 47.8% |

| Indomethacin | 10 | 56.5% |

Signaling Pathways

The anti-inflammatory effect of this compound in the carrageenan-induced paw edema model is primarily mediated by the inhibition of the cyclooxygenase (COX) pathway, leading to a reduction in prostaglandin synthesis.

Caption: Mechanism of action of this compound in inhibiting inflammation.

Conclusion

The carrageenan-induced paw edema model is a valuable tool for assessing the acute anti-inflammatory properties of this compound. By following the detailed protocols outlined in these application notes, researchers can effectively evaluate the dose-dependent efficacy of this compound and compare it to standard NSAIDs. While publicly available quantitative data for this compound in this specific model is limited, the provided templates and methodologies offer a robust framework for conducting such investigations. The primary mechanism of action involves the inhibition of prostaglandin synthesis through the COX pathway, which can be further investigated by measuring the levels of these inflammatory mediators in the paw tissue.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a new non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Evaluating the Analgesic Activity of Floctafenine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetic acid-induced writhing test is a widely utilized and reliable method in pharmacology for screening the analgesic potential of new chemical entities. This model of visceral pain is particularly sensitive to peripherally acting analgesics. Intraperitoneal injection of acetic acid triggers a characteristic writhing response in rodents, which is a manifestation of abdominal muscle contractions and stretching of the hind limbs. The frequency of these writhes is a quantifiable measure of pain, and a reduction in the number of writhes following the administration of a test compound indicates its analgesic activity.

Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant analgesic properties.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[2] The acetic acid-induced writhing test is an appropriate model to evaluate the analgesic efficacy of this compound, as the pain response in this assay is largely mediated by the release of prostaglandins and other inflammatory mediators in the peritoneal cavity.

These application notes provide a detailed protocol for conducting the acetic acid-induced writhing test to assess the analgesic activity of this compound.

Data Presentation

The analgesic efficacy of this compound in the acetic acid-induced writhing test is determined by its ability to reduce the number of writhes in a dose-dependent manner compared to a control group. The results are typically expressed as the mean number of writhes ± standard error of the mean (SEM) and the percentage of inhibition of writhing.

Table 1: Analgesic Effect of this compound in the Acetic Acid-Induced Writhing Test in Mice

| Treatment Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Inhibition of Writhing |

| Vehicle Control (Saline) | - | Data unavailable | 0% |

| This compound | Dose 1 | Data unavailable | Calculated value |

| This compound | Dose 2 | Data unavailable | Calculated value |

| This compound | Dose 3 | Data unavailable | Calculated value |

| Standard Drug (e.g., Diclofenac) | Effective Dose | Data unavailable | Calculated value |

Note: Specific quantitative data from preclinical studies on this compound using the acetic acid-induced writhing test, such as the effective dose range and corresponding percentage of inhibition, would be populated here. A key study by Peterfalvi et al. (1975) confirms this compound is "very active" in this test, but the detailed quantitative data is not available in the abstract.[1]

Experimental Protocols

Principle

Intraperitoneal administration of an irritant, such as acetic acid, causes the release of endogenous inflammatory mediators like prostaglandins (PGE2 and PGI2), bradykinin, serotonin, and histamine. These mediators sensitize peripheral nociceptors, leading to a characteristic and quantifiable writhing response. NSAIDs, like this compound, exert their analgesic effect by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis and reducing the pain response.

Materials

-

Animals: Male or female Swiss albino mice (20-25 g).

-

Test Compound: this compound.

-

Standard Drug: Diclofenac sodium or Aspirin (for positive control).

-

Vehicle: 0.9% saline or other appropriate vehicle for dissolving/suspending the test and standard drugs.

-

Irritant: 0.6% (v/v) acetic acid solution in distilled water.

-

Equipment:

-

Animal balance

-

Syringes (1 ml) with needles (26-gauge) for oral or intraperitoneal administration.

-

Observation chambers (transparent, e.g., glass beakers or plastic boxes).

-

Stopwatch.

-

Procedure

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment, with free access to food and water.

-

Fasting: Fast the animals for 12-18 hours before the experiment, with continued access to water.

-

Grouping of Animals: Randomly divide the animals into a minimum of four groups (n=6-8 animals per group):

-

Group I (Vehicle Control): Receives the vehicle.

-

Group II (Test Drug): Receives this compound at a specific dose. (Multiple doses can be used to establish a dose-response relationship).

-

Group III (Test Drug): Receives this compound at a different dose.

-

Group IV (Positive Control): Receives a standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg).

-

-

Drug Administration: Administer the vehicle, this compound, or the standard drug orally (p.o.) or intraperitoneally (i.p.). The choice of administration route should be consistent across all groups. A pre-treatment time of 30-60 minutes is typically allowed for drug absorption.

-

Induction of Writhing: After the pre-treatment period, administer 0.6% acetic acid solution (10 ml/kg body weight) intraperitoneally to each mouse.

-

Observation: Immediately after the acetic acid injection, place each mouse individually into an observation chamber and start the stopwatch. After a latency period of 5 minutes, count the total number of writhes for a period of 10-20 minutes. A writhe is characterized by a wave of contraction of the abdominal muscles followed by the stretching of the hind limbs.

-

Data Collection and Analysis:

-

Record the number of writhes for each animal in all groups.

-

Calculate the mean number of writhes for each group.

-

Calculate the percentage of inhibition of writhing for the test and standard groups using the following formula:

% Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

-

Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the analgesic effect.

-

Mandatory Visualizations

References

Application Note: Mass Spectrometry Analysis of Floctafenine and its Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of floctafenine and its degradation products using liquid chromatography coupled with mass spectrometry (LC-MS). This compound, a non-steroidal anti-inflammatory drug (NSAID), can degrade under various stress conditions, primarily through the hydrolysis of its ester linkage to form floctafenic acid. This application note outlines a stability-indicating method to separate and identify this compound and its principal degradant, floctafenic acid. The protocol is designed to be a valuable resource for quality control, stability testing, and formulation development in the pharmaceutical industry.

Introduction

This compound is an anthranilic acid derivative used for its analgesic and anti-inflammatory properties.[1] Like many pharmaceutical compounds, it is susceptible to degradation when exposed to environmental stressors such as acid, base, oxidation, heat, and light. The primary degradation pathway involves the hydrolysis of the ester bond, yielding floctafenic acid, which is also its main metabolite.[2] Therefore, a robust analytical method capable of separating and quantifying the parent drug from its degradation products is crucial for ensuring the safety and efficacy of this compound-containing pharmaceutical products.

This application note details a comprehensive approach for the forced degradation of this compound and the subsequent analysis of the resulting products by LC-MS.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to develop a stability-indicating analytical method.[2]

2.1.1. Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

2.1.2. Stress Conditions

-

Acidic Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.

-

Alkaline Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 1N NaOH. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with the mobile phase to a final concentration of 100 µg/mL.

-

Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of 100 µg/mL.

-

Thermal Degradation: Expose the solid this compound powder to a temperature of 105°C in a hot air oven for 24 hours. Dissolve the stressed powder in the mobile phase to achieve a final concentration of 100 µg/mL.

-

Photolytic Degradation: Expose the this compound stock solution to UV light (254 nm) in a photostability chamber for 24 hours. Dilute with the mobile phase to a final concentration of 100 µg/mL.

LC-MS/MS Analysis

2.2.1. Chromatographic Conditions

| Parameter | Value |

| Column | C8, 150 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 0-2 min: 30% B2-10 min: 30-90% B10-12 min: 90% B12-12.1 min: 90-30% B12.1-15 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

2.2.2. Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan and Product Ion Scan |

| Scan Range | m/z 100-500 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Collision Energy | Ramped (10-40 eV) for MS/MS |

Data Presentation

The following table summarizes the key quantitative data for this compound and its primary degradation product, floctafenic acid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M+H]⁺ (m/z) |

| This compound | C₂₀H₁₇F₃N₂O₄ | 406.36[3][4][5][6][7] | 407.12 |

| Floctafenic Acid | C₁₇H₁₁F₃N₂O₂ | 332.28[8] | 333.08 |

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Experimental workflow for the analysis of this compound degradation products.

Proposed Degradation Pathway of this compound

Caption: Proposed degradation pathway for this compound under various stress conditions.

Conclusion

The LC-MS/MS method described in this application note provides a robust and reliable approach for the identification and analysis of this compound and its primary degradation product, floctafenic acid. This protocol is suitable for routine quality control testing and stability studies of this compound in pharmaceutical formulations. The provided workflows and degradation pathway can serve as a valuable guide for researchers and scientists in the field of drug development and analysis. Further studies could focus on the isolation and structural elucidation of minor degradation products to gain a more comprehensive understanding of this compound's stability profile.

References

- 1. This compound | C20H17F3N2O4 | CID 3360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of this compound and its hydrolytic degradation product floctafenic acid using micellar liquid chromatography with applications to tablets and human plasma [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Buy this compound | 23779-99-9 | >98% [smolecule.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 8. Floctafenic acid | C17H11F3N2O2 | CID 37541 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Cell Culture Model for Evaluating the Anti-Inflammatory Effects of Floctafenine

Audience: Researchers, scientists, and drug development professionals.

Introduction Inflammation is a critical biological response to injury and infection, but its dysregulation can lead to chronic diseases.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain and inflammation.[2] Floctafenine is an NSAID belonging to the fenamate class that primarily functions by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2][3] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5][6] To investigate the specific cellular and molecular mechanisms of this compound, a robust in vitro model is essential. This document provides detailed protocols for establishing a cell culture-based inflammation model using the murine macrophage cell line RAW 264.7 to study the anti-inflammatory properties of this compound. Macrophage cell lines are ideal for this purpose as they play a central role in the inflammatory response and can be stimulated to produce key inflammatory mediators.[7][8]

Principle of the Method The in vitro anti-inflammatory activity of this compound is assessed using the RAW 264.7 macrophage cell line. Inflammation is induced in the cells using Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates inflammatory signaling pathways.[7][9] The model allows for the quantification of this compound's ability to suppress the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8] Furthermore, the protocols enable the investigation of this compound's impact on upstream signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of the inflammatory response.[10][11] A preliminary cytotoxicity assessment is performed to ensure that the observed anti-inflammatory effects are not a result of cell death.[12]

Visualized Experimental and Signaling Pathways

Caption: Overall experimental workflow for assessing this compound's anti-inflammatory effects.

Caption: LPS-induced NF-κB signaling pathway and the inhibitory action of this compound on COX enzymes.

Caption: Simplified overview of LPS-induced MAPK signaling pathways.

Materials and Reagents

-

Cell Line: RAW 264.7 (murine macrophage cell line, e.g., ATCC TIB-71).

-

Reagents:

-

This compound (analytical standard)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Dulbecco's Modified Eagle Medium (DMEM), high glucose

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypan Blue solution (0.4%)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent or LDH Cytotoxicity Assay Kit

-

Griess Reagent System

-

ELISA kits for mouse TNF-α and IL-6

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Primary antibodies: anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become fully confluent as this can alter their inflammatory response.

-

To passage, gently scrape the cells, collect them in fresh medium, centrifuge at 200 x g for 5 minutes, and resuspend in a new flask at a 1:4 to 1:6 ratio.

Protocol 2: Cytotoxicity Assay (MTT Assay)

-

Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.

-

Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% in all wells.

-

Remove the old medium and add 100 µL of medium containing the different concentrations of this compound or vehicle control (0.1% DMSO) to the wells.

-

Incubate for 24 hours at 37°C.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >95% viability for subsequent experiments.

Protocol 3: Induction of Inflammation and this compound Treatment

-

Seed RAW 264.7 cells in appropriate plates (e.g., 24-well for ELISA, 6-well for Western Blot) and incubate for 24 hours.

-

Pre-treat the cells for 1-2 hours with various non-toxic concentrations of this compound (determined from Protocol 2) or a positive control (e.g., Diclofenac). Include a vehicle control (0.1% DMSO).

-

Following pre-treatment, add LPS to a final concentration of 100 ng/mL to all wells except the negative control group.[13]

-

Incubate the plates for the desired time period (e.g., 24 hours for cytokine and NO measurement; 15-60 minutes for MAPK/NF-κB phosphorylation analysis).[14]

Protocol 4: Measurement of Nitric Oxide (Griess Assay)

-

After the 24-hour incubation from Protocol 3, collect 50 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each sample, mix, and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (Griess Reagent B), mix, and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 5: Measurement of Pro-inflammatory Cytokines (ELISA)

-

Collect the cell culture supernatant after the 24-hour incubation from Protocol 3.

-

Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cell debris.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer’s instructions.

-

The results are expressed as pg/mL or ng/mL, calculated from the standard curve.

Protocol 6: Western Blot Analysis of NF-κB and MAPK Signaling

-

Following a shorter incubation period with LPS (e.g., 30 minutes for NF-κB, 15-60 minutes for MAPKs), wash the cells in 6-well plates twice with ice-cold PBS.

-

Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p-JNK, anti-p-p38) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip and re-probe the membranes for total protein (p65, JNK, p38) and a loading control (β-actin) to ensure equal protein loading.

Data Presentation

Table 1: Effect of this compound on RAW 264.7 Cell Viability

| Treatment Group | Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |

|---|---|---|---|

| Control (Medium Only) | - | 0.05 ± 0.01 | - |

| Vehicle (0.1% DMSO) | - | 1.25 ± 0.08 | 100 |

| This compound | 1 | 1.23 ± 0.07 | 98.4 |

| This compound | 10 | 1.21 ± 0.09 | 96.8 |

| This compound | 25 | 1.18 ± 0.06 | 94.4 |

| This compound | 50 | 0.95 ± 0.05 | 76.0 |

| this compound | 100 | 0.45 ± 0.04 | 36.0 |

Table 2: Effect of this compound on LPS-Induced Nitric Oxide Production

| Treatment Group | This compound (µM) | LPS (100 ng/mL) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition |

|---|---|---|---|---|

| Control | - | - | 1.5 ± 0.3 | - |

| Vehicle | - | + | 25.8 ± 1.2 | 0 |

| This compound | 1 | + | 22.1 ± 1.5 | 14.3 |

| This compound | 10 | + | 15.4 ± 0.9 | 40.3 |

| This compound | 25 | + | 8.2 ± 0.7 | 68.2 |

| Positive Control (Diclofenac 10 µM) | - | + | 10.1 ± 0.8 | 60.8 |

Table 3: Effect of this compound on LPS-Induced Cytokine Production

| Treatment Group | This compound (µM) | LPS (100 ng/mL) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |

|---|---|---|---|---|

| Control | - | - | 50 ± 8 | 25 ± 5 |

| Vehicle | - | + | 3500 ± 210 | 1800 ± 150 |

| This compound | 1 | + | 3150 ± 180 | 1650 ± 130 |

| This compound | 10 | + | 2200 ± 150 | 1100 ± 90 |

| this compound | 25 | + | 1300 ± 110 | 650 ± 60 |

Table 4: Densitometric Analysis of Western Blot Results

| Treatment Group | This compound (µM) | LPS (100 ng/mL) | p-p65 / p65 Ratio (Fold Change vs. LPS) | p-JNK / JNK Ratio (Fold Change vs. LPS) |

|---|---|---|---|---|

| Control | - | - | 0.1 ± 0.02 | 0.2 ± 0.03 |

| Vehicle | - | + | 1.00 | 1.00 |

| This compound | 10 | + | 0.65 ± 0.07 | 0.72 ± 0.08 |

| this compound | 25 | + | 0.31 ± 0.05 | 0.45 ± 0.06 |

References

- 1. journalajrb.com [journalajrb.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C20H17F3N2O4 | CID 3360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]

- 8. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 10. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Floctafenine Administration for In Vivo Pain Studies in Rodents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Floctafenine is a non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class. It has demonstrated significant analgesic properties in various preclinical pain models. This document provides detailed application notes and protocols for the administration of this compound in rodents for in vivo pain studies, with a focus on the acetic acid-induced writhing test and the Randall-Selitto test. The protocols outlined below are based on established methodologies and aim to ensure reproducibility and accuracy in assessing the analgesic efficacy of this compound.

Mechanism of Action

This compound exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] This inhibition prevents the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] Pharmacokinetic studies in rodents have shown good intestinal absorption, supporting oral administration as a viable route. The analgesic activity of this compound is predominantly peripheral.

Data Presentation

The following table summarizes the quantitative data on the analgesic efficacy of this compound in common rodent pain models.

| Pain Model | Species | Route of Administration | Vehicle | Dose Range | ED50 (95% CI) | Primary Outcome | Reference |

| Acetic Acid-Induced Writhing Test | Mouse | Oral (p.o.) | Not specified in abstract | Not specified in abstract | Not specified in abstract | Reduction in the number of writhes | Peterfalvi et al., 1975 |

| Randall-Selitto Test (inflamed paw) | Rat | Oral (p.o.) | Not specified in abstract | Not specified in abstract | Not specified in abstract | Increased paw withdrawal threshold | Peterfalvi et al., 1975 |

Note: Specific quantitative data such as ED50 values and dose ranges from the foundational study by Peterfalvi et al. (1975) are not available in the public domain abstracts. Researchers should consult the full-text article or perform dose-response studies to determine the optimal dosage for their specific experimental conditions.

Experimental Protocols

Acetic Acid-Induced Writhing Test in Mice

This model assesses visceral pain by inducing abdominal constrictions (writhes) with an intraperitoneal injection of acetic acid.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) or 1% Tween 80 in distilled water)

-

0.6% Acetic acid solution

-

Male Swiss mice (20-25 g)

-

Oral gavage needles

-

Syringes

-

Observation chambers

Protocol:

-

Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.

-

Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to ensure uniform suspension. Prepare a range of doses to determine a dose-response curve.

-

Administration:

-

Administer this compound or vehicle orally (p.o.) to the mice using a gavage needle. A typical administration volume is 10 mL/kg.

-

The administration should occur 30-60 minutes before the injection of acetic acid to allow for drug absorption.

-

-

Induction of Writhing:

-

Inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.

-

-

Observation:

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

-

Five minutes after the injection, begin counting the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 10-15 minutes.

-

-

Data Analysis:

-

Calculate the mean number of writhes for the control (vehicle) and treated groups.

-

Express the analgesic effect as the percentage of inhibition of writhing using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

-

Determine the ED50 (the dose that produces 50% of the maximal effect) using a suitable statistical software.

-

Randall-Selitto Test in Rats

This model measures mechanical nociceptive thresholds, typically in an inflamed paw, to assess analgesic effects.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% CMC or 1% Tween 80 in distilled water)

-

Inflammatory agent (e.g., Carrageenan or Complete Freund's Adjuvant - CFA)

-

Randall-Selitto apparatus (paw pressure analgesy-meter)

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Oral gavage needles

-

Syringes

Protocol:

-

Animal Acclimation: Acclimate rats to the testing environment and handling for several days before the experiment to minimize stress-induced variability.

-

Induction of Inflammation (optional but recommended):

-

To increase the sensitivity of the assay for NSAIDs, induce localized inflammation by injecting a small volume (e.g., 100 µL) of an inflammatory agent like carrageenan (1% in saline) into the plantar surface of the rat's hind paw 2-3 hours before testing.

-

-

Baseline Measurement: Before drug administration, determine the baseline paw withdrawal threshold by applying a gradually increasing pressure to the paw using the Randall-Selitto device. The threshold is the pressure at which the rat withdraws its paw.

-

Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle.

-

Administration:

-

Administer this compound or vehicle orally (p.o.) to the rats.

-

Testing for analgesic effects should be conducted at various time points after administration (e.g., 1, 2, 4, and 6 hours) to determine the peak effect and duration of action.

-

-

Post-Treatment Measurement: At the predetermined time points, measure the paw withdrawal threshold again.

-

Data Analysis:

-

The analgesic effect is determined by the increase in the paw withdrawal threshold compared to the baseline and vehicle-treated animals.

-

Data can be expressed as the change in pressure (in grams) or as a percentage of the maximum possible effect.

-

Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare treated groups with the control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows for the described pain models.

Caption: Proposed mechanism of action of this compound.

Caption: Experimental workflows for pain studies.

References

measuring cytokine profiles in response to floctafenine treatment in vitro

Answering the user's request.## Application Notes and Protocols for Measuring Cytokine Profiles in Response to Floctafenine Treatment In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class, used for the short-term treatment of mild to moderate pain.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins, key mediators of pain and inflammation.[2][3] While the anti-inflammatory effects of NSAIDs are well-established, their specific impact on the broader spectrum of immune signaling molecules, particularly cytokines, warrants detailed investigation.

Cytokine Release Syndrome (CRS), a systemic inflammatory response, is a significant concern in drug development, highlighting the need for robust in vitro assays to predict the immunomodulatory effects of new and existing compounds.[4][5] Understanding how a drug like this compound modulates cytokine profiles can provide crucial insights into its mechanism of action, potential off-target effects, and overall safety profile.

These application notes provide a comprehensive framework for designing and executing in vitro experiments to measure cytokine profiles in human peripheral blood mononuclear cells (PBMCs) following treatment with this compound. The protocols detail methods for cell handling, drug treatment, and cytokine quantification using multiplex immunoassays and intracellular flow cytometry.

Mechanism of Action: this compound and the Inflammatory Cascade

This compound, like other NSAIDs, exerts its primary anti-inflammatory effect by inhibiting the COX-1 and COX-2 enzymes.[2] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators. By blocking this pathway, this compound reduces inflammation and pain.[2][3] However, the inflammatory cascade is complex and involves numerous cytokines that can be upstream or downstream of the prostaglandin pathway. Investigating this compound's effect on key pro-inflammatory and anti-inflammatory cytokines is essential for a complete understanding of its immunomodulatory properties.

Caption: this compound's inhibition of COX-1 and COX-2 enzymes.

Experimental Design and Workflow

The following workflow outlines the key steps for assessing the impact of this compound on cytokine production in vitro using human PBMCs. This model is a standard for cytokine release assays (CRAs) as it contains a representative mix of immune cells, including T cells, B cells, NK cells, and monocytes.[4][6]

Caption: Overall experimental workflow for cytokine profiling.

Detailed Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Blood Collection: Collect whole blood from healthy human donors into collection tubes containing an anticoagulant (e.g., Heparin or EDTA).

-

Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS) at room temperature.

-

Density Gradient Separation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical centrifuge tube. The volume of the density medium should be half the volume of the diluted blood.

-

Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Harvesting: After centrifugation, carefully aspirate the upper plasma layer. Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-density medium interface.

-

Washing: Transfer the collected cells to a new conical tube and wash by adding 3-4 volumes of sterile PBS. Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.

-

Repeat Wash: Repeat the washing step one more time to remove any remaining platelets and density medium.

-

Cell Counting and Resuspension: Resuspend the final cell pellet in complete cell culture medium (e.g., RPMI-1640 + 10% Fetal Bovine Serum + 1% Penicillin-Streptomycin). Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Adjust the cell concentration to 1 x 10⁶ viable cells/mL.

Protocol 2: In Vitro Cell Culture and this compound Treatment

-

Cell Seeding: Plate the PBMC suspension (1 x 10⁶ cells/mL) into 96-well flat-bottom culture plates at 200 µL per well.

-

Stimulation (Optional but Recommended): To induce a robust baseline cytokine response, stimulate cells with an appropriate agent.

-

For a general inflammatory response (activating monocytes), use Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.

-

For a T-cell specific response, use plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1 µg/mL).

-

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations for a dose-response curve (e.g., 0.1 µM to 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: Add the this compound dilutions to the appropriate wells. Include the following controls:

-

Unstimulated Control: Cells with medium only.

-

Vehicle Control: Stimulated cells + the highest concentration of the solvent (e.g., DMSO) used for this compound.

-

Stimulated Control: Cells with the stimulating agent only.

-

Positive Inhibition Control: Stimulated cells + a known anti-inflammatory agent (e.g., Dexamethasone).

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator. Incubation time depends on the target cytokines (e.g., 4-6 hours for TNF-α, 24 hours for IL-6 and IFN-γ).

Protocol 3: Cytokine Measurement in Supernatants (Multiplex Bead Array)

This method allows for the simultaneous measurement of multiple cytokines from a small sample volume.[7]

-

Harvest Supernatants: After incubation, centrifuge the 96-well plates at 500 x g for 5 minutes.

-

Sample Collection: Carefully collect the cell-free supernatants (approx. 150 µL) from each well without disturbing the cell pellet. Store at -80°C until analysis.

-

Assay Procedure: Perform the multiplex cytokine assay according to the manufacturer’s instructions (e.g., Luminex, Cytometric Bead Array). The general steps involve:

-

Incubating the supernatants with a cocktail of antibody-coupled beads, where each bead type is specific for a different cytokine.

-

Adding a biotinylated detection antibody cocktail, followed by a streptavidin-phycoerythrin (PE) reporter.

-

Acquiring the samples on a compatible flow cytometer.

-

-

Data Analysis: Use the assay-specific analysis software to calculate the concentration (pg/mL) of each cytokine in each sample by interpolating from the standard curves generated for each analyte.

Protocol 4: Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS identifies the frequency of cytokine-producing cells within specific immune cell subsets.[8][9]

-

Cell Culture Setup: Set up the cell culture and treatment as described in Protocol 4.2.

-

Protein Transport Inhibition: 4-6 hours before the end of the incubation period, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to each well.[8][10] This causes cytokines to accumulate within the cell, enhancing detection.[8]

-

Harvest Cells: After incubation, harvest the cells and transfer them to 96-well V-bottom plates or FACS tubes.

-

Surface Staining: Wash the cells with FACS buffer (PBS + 2% FBS). Stain for cell surface markers to identify specific cell populations (e.g., CD3 for T cells, CD4 for T-helper cells, CD8 for cytotoxic T-cells, CD14 for monocytes) by incubating with fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.

-

Fix and Permeabilize: Wash the cells to remove excess surface antibodies. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol. This step is critical for allowing the intracellular antibodies to access their targets.[9]

-

Intracellular Staining: Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-TNF-α, anti-IFN-γ, anti-IL-2) to the permeabilized cells. Incubate for 30 minutes at 4°C in the dark.

-